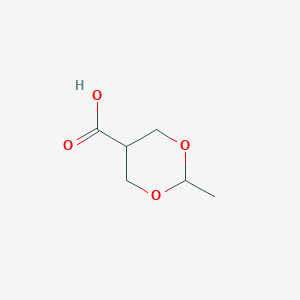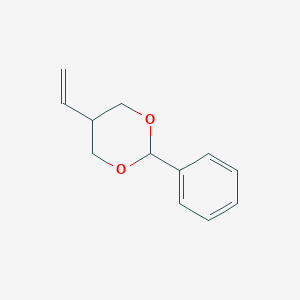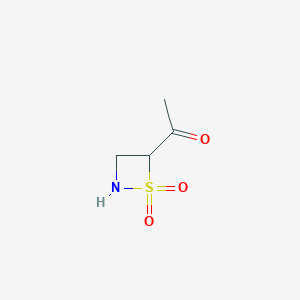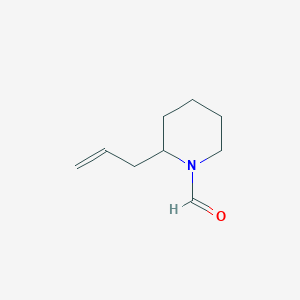
2-Bromo-3-ethoxy-6-nitropyridine
Overview
Description
2-Bromo-3-ethoxy-6-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The exact mechanism of action of 2-Bromo-3-ethoxy-6-nitropyridine is not well understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body. For example, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Bromo-3-ethoxy-6-nitropyridine has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, it has been shown to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Bromo-3-ethoxy-6-nitropyridine in lab experiments is its potent pharmacological activity. It has been shown to exhibit activity against various disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-Bromo-3-ethoxy-6-nitropyridine. One area of research could be to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another area of research could be to explore its potential as an agrochemical for crop protection. Additionally, further studies could be carried out to elucidate its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
2-Bromo-3-ethoxy-6-nitropyridine has been extensively studied for its potential applications in pharmaceuticals. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. In a study published in the Journal of Medicinal Chemistry, it was found that 2-Bromo-3-ethoxy-6-nitropyridine showed potent activity against drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli. Another study published in the Journal of Natural Products reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-bromo-3-ethoxy-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDQAUCKKHVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284573 | |
| Record name | 2-bromo-3-ethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-ethoxy-6-nitropyridine | |
CAS RN |
137347-01-4 | |
| Record name | 2-bromo-3-ethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-3-ethoxy-6-nitropyridine a useful precursor in organic synthesis?
A1: 2-Bromo-3-ethoxy-6-nitropyridine serves as a valuable starting material for synthesizing various substituted pyridine derivatives. The reactivity of its bromine and nitro groups enables substitution reactions with nucleophiles like ammonia. This allows for the introduction of amino groups at specific positions on the pyridine ring, leading to compounds with potentially diverse biological activities. For example, research has shown that reacting 2-Bromo-3-ethoxy-6-nitropyridine with ammonia can yield 2-amino-3-ethoxy-6-nitropyridine [, ]. This particular derivative shares structural similarities with 1-alkoxy-2-amino-4-nitrobenzenes, a group known for its sweetening properties.
Q2: How does the choice of solvent influence the reactivity of 2-Bromo-3-ethoxy-6-nitropyridine with ammonia?
A2: Studies have demonstrated that solvent polarity significantly impacts the reactivity of 2-Bromo-3-ethoxy-6-nitropyridine with ammonia []. Reactions conducted in more polar solvents, such as water, proceed at a faster rate compared to less polar solvents like ethanol. This effect is particularly pronounced for substitutions occurring at positions ortho or para to the nitro group. This suggests that the solvent's ability to stabilize charged intermediates, which are more prevalent in reactions involving electron-withdrawing groups like nitro, plays a crucial role in determining reaction rates. This understanding allows for better control over the reaction selectivity and yield by carefully choosing the appropriate solvent system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)



![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)


![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)
![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)


